Potent Inhibition of Human Carboxylesterase 2 (CE2) with a 20 nM IC50 Value in Human Liver Microsomes
The target compound inhibits human CE2 in a human liver microsome assay with an IC50 of 20 nM and a competitive inhibition constant (Ki) of 42 nM, using fluorescein diacetate as the substrate . This level of potency places 6-fluoro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole among the sub-100 nM CE2 inhibitors. By comparison, the widely used reference CE2 inhibitor CES2-IN-1 exhibits an IC50 of 6.72 µM against recombinant human CES2 , and the clinical agent benzbromarone shows a Ki of 5.15 µM for CES2 inhibition , indicating that the 6-fluoro substitution on the benzothiazole-azetidine-imidazole scaffold confers approximately 100- to 300-fold greater inhibitory potency compared to these structurally unrelated CE2 inhibitors, based on cross-study comparisons.
| Evidence Dimension | Inhibitory potency against human carboxylesterase 2 (CE2/CES2) |
|---|---|
| Target Compound Data | IC50 = 20 nM; Ki = 42 nM (competitive inhibition) |
| Comparator Or Baseline | CES2-IN-1 (IC50 = 6.72 µM); Benzbromarone (Ki = 5.15 µM for CES2) |
| Quantified Difference | Approximately 336-fold greater potency than CES2-IN-1 (IC50 comparison); approximately 123-fold tighter binding than benzbromarone (Ki comparison) |
| Conditions | Human liver microsomes; fluorescein diacetate substrate; 10-min preincubation; measurement after 30 min by LC-UV (target compound). Recombinant human CES2 (CES2-IN-1). Human liver microsomes with 2-(2-benzoyl-3-methoxyphenyl)benzothiazole as substrate (benzbromarone) |
Why This Matters
The >100-fold greater potency suggests this scaffold is suitable for developing high-affinity chemical probes for CES2 functional studies, enabling lower working concentrations that reduce off-target risk in cell-based and in vivo metabolic assays.
- [1] BindingDB, BDBM50154561; CHEMBL3774603. Inhibition of CE2 in human liver microsomes. Data curated by ChEMBL from Dalian Institute of Chemical Physics. View Source
- [2] Liang et al., Toxicol. In Vitro, 2024, 98, 105833. Evaluation of the inhibitory effect of antigout drugs on carboxylesterases. View Source
